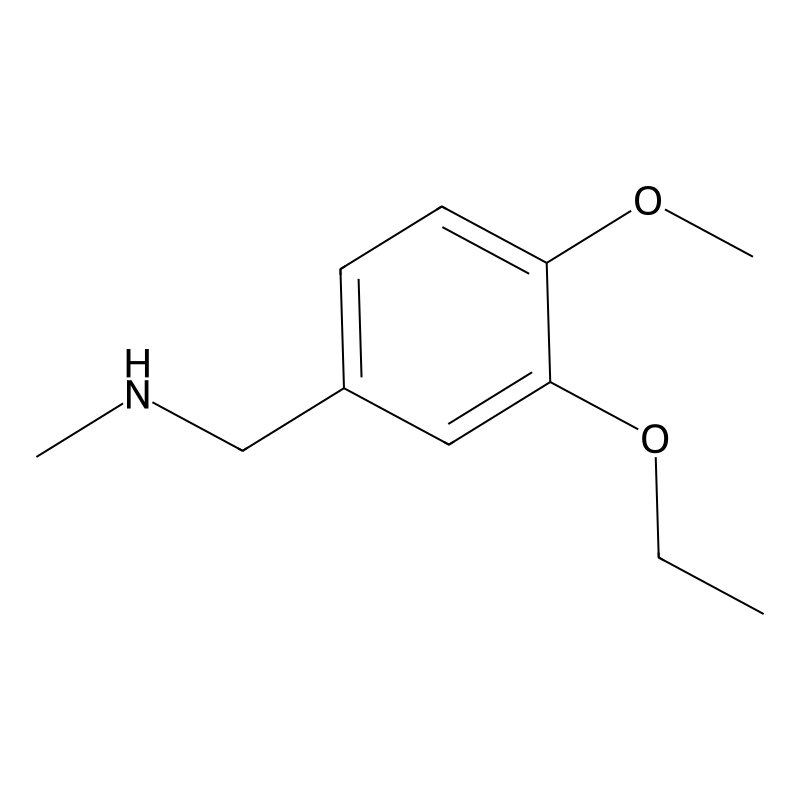

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmacology

Application Summary: In pharmacology, this compound is utilized as a precursor in the synthesis of Apremilast, a medication used for treating psoriatic arthritis and plaque psoriasis.

Methods of Application: The synthesis involves a multi-step chemical process including hydrogenation, cyclization, and acetylation, followed by condensation in specific solvent mixtures .

Results and Outcomes: Apremilast has shown to selectively inhibit phosphodiesterase 4 (PDE4) and reduce levels of TNF-alpha, with clinical trials demonstrating significant improvement in psoriatic arthritis symptoms .

Biochemistry

Application Summary: Biochemically, the compound is involved in studies related to enzyme inhibition, particularly in the context of inflammatory pathways.

Methods of Application: Biochemical assays are conducted to determine the inhibitory effects of the compound on target enzymes, using spectrophotometric and chromatographic techniques .

Results and Outcomes: The compound has been found to exhibit inhibitory properties, with potential implications for the treatment of inflammatory diseases .

Organic Chemistry

Application Summary: In organic chemistry, this compound serves as a building block for complex organic synthesis, including the creation of various pharmaceutical agents.

Methods of Application: Organic synthesis using this compound involves reactions such as Suzuki-Miyaura coupling, where it acts as a boron reagent .

Medicinal Chemistry

Application Summary: Medicinal chemistry research has explored the compound’s role in the formulation of drugs, focusing on its pharmacokinetics and pharmacodynamics.

Methods of Application: Formulation studies involve the compound’s incorporation into drug delivery systems, assessing its stability, solubility, and absorption characteristics .

Results and Outcomes: Research has led to the optimization of drug formulations, enhancing the efficacy and bioavailability of active pharmaceutical ingredients .

Analytical Chemistry

Application Summary: Analytical chemistry utilizes this compound in the development of analytical methods for the detection and quantification of pharmaceuticals.

Methods of Application: Liquid chromatography is employed to detect the compound, with area normalization methods used for quantitative analysis under specific chromatographic conditions .

Results and Outcomes: The developed methods have demonstrated high sensitivity and accuracy in the detection of the compound, facilitating quality control in pharmaceutical manufacturing .

Chemical Engineering

Application Summary: In chemical engineering, the compound is studied for its role in process optimization and scale-up of pharmaceutical production.

Methods of Application: Engineering principles are applied to design efficient synthesis processes, involving reaction kinetics and thermodynamics studies .

Results and Outcomes: Process optimization studies have resulted in more efficient, cost-effective, and environmentally friendly production methods for pharmaceuticals involving this compound .

Material Science

Application Summary: This compound is investigated for its potential use in the development of new materials with specific optical properties.

Methods of Application: Material scientists apply this compound in polymer matrices and study its effects on the optical clarity and light absorption properties of the resulting material using UV-Vis spectroscopy .

Environmental Chemistry

Application Summary: The compound’s role in environmental chemistry includes its use as a potential degradant in the breakdown of environmental pollutants.

Methods of Application: Environmental chemists use this compound in catalytic systems to study its efficacy in breaking down complex organic pollutants in water samples .

Results and Outcomes: Studies have shown that the compound can enhance the degradation rate of certain pollutants, contributing to cleaner water systems .

Nanotechnology

Application Summary: In nanotechnology, researchers explore the use of this compound in the synthesis of novel nanoparticles with targeted drug delivery capabilities.

Methods of Application: Nanoparticles are synthesized using this compound as a stabilizing agent, and their drug delivery efficiency is tested in vitro using cell cultures .

Results and Outcomes: The nanoparticles have demonstrated increased stability and targeted delivery potential, opening new avenues for cancer therapy .

Neurochemistry

Application Summary: Neurochemists study this compound for its potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Methods of Application: The compound is used in animal models to assess its impact on neurotransmitter levels and neuron integrity through various biochemical assays .

Results and Outcomes: Preliminary results indicate that the compound may have neuroprotective effects, suggesting a possible therapeutic application .

Computational Chemistry

Application Summary: Computational chemists utilize this compound in molecular modeling studies to predict its interaction with various biological targets.

Methods of Application: Advanced computational methods, such as molecular dynamics simulations, are employed to understand the binding affinity and specificity of the compound .

Results and Outcomes: The simulations have provided insights into the compound’s potential as a lead molecule for drug development .

Chemical Education

Application Summary: This compound is used in chemical education to demonstrate principles of organic synthesis and reaction mechanisms.

Methods of Application: Educators incorporate the synthesis of this compound into laboratory courses, allowing students to perform reactions and analyze the products .

Results and Outcomes: Students gain hands-on experience with organic synthesis techniques and a deeper understanding of reaction mechanisms .

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a methylated amine. Its molecular formula is C₁₁H₁₇NO₂, and it has a molecular weight of 195.26 g/mol. The compound contains aromatic rings that contribute to its chemical properties and potential biological activity.

- N-Methylation: The amine group can be methylated using methyl iodide or dimethyl sulfate under basic conditions.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

- Reduction Reactions: The compound may participate in reduction reactions, converting nitro groups to amines or reducing ketones to alcohols.

The synthesis of 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine typically involves several steps:

- Formation of the Aromatic Ring: Starting from 3-ethoxy-4-methoxybenzaldehyde, condensation with an appropriate amine precursor can yield the desired aromatic structure.

- N-Methylation: The resulting product is then subjected to N-methylation using methyl iodide in the presence of a base like sodium hydride or potassium carbonate .

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.

- Chemical Research: It can be used as an intermediate in synthesizing more complex organic molecules.

Interaction studies are crucial for understanding the pharmacological profile of 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine. Preliminary findings suggest:

- Drug Metabolism: Its role as a CYP1A2 inhibitor indicates that it may interact with other drugs metabolized by this enzyme, leading to potential drug-drug interactions .

- Neurotransmitter Systems: Further studies are needed to elucidate its interactions with neurotransmitter receptors and pathways.

Several compounds share structural similarities with 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-N-methylmethanamine | C₁₁H₁₅NO | Lacks ethoxy group; different biological activity profile. |

| 1-(3-Methoxyphenyl)-N,N-dimethylamine | C₁₂H₁₉NO | Dimethylated amine; potentially different pharmacokinetics. |

| 1-(3-Ethoxyphenyl)-N-methylmethanamine | C₁₂H₁₉NO₂ | Similar ethoxy group but lacks methoxy substitution; may exhibit different reactivity. |

The uniqueness of 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine lies in its specific substitution pattern on the aromatic ring, which could influence its biological activity and interactions compared to these similar compounds.

The synthesis of 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine requires the preparation of key precursors, particularly 3-ethoxy-4-methoxybenzaldehyde, which serves as the primary starting material for reductive amination reactions.

3-Ethoxy-4-methoxybenzaldehyde Synthesis

The most efficient route to 3-ethoxy-4-methoxybenzaldehyde involves the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This transformation is typically accomplished through nucleophilic substitution using ethyl bromide in the presence of a strong base [1] [2]. The reaction proceeds via an SN2 mechanism, where the phenolic hydroxyl group of isovanillin acts as a nucleophile.

The optimal synthetic protocol employs sodium hydroxide as the base with tetrabutylammonium fluoride serving as a phase-transfer catalyst [2]. Under these conditions, yields of 82-90% are routinely achieved. The reaction mixture is stirred at 25°C for 3-5 hours, providing complete conversion while minimizing side reactions such as O-alkylation at the methoxy position.

Alternative methodologies include the use of potassium carbonate in dimethyl sulfoxide, though this approach typically yields lower conversions (70-75%) and requires elevated temperatures (80-100°C) [1]. The microwave-assisted synthesis using cesium carbonate and tetramethylammonium chloride has also been reported, offering reduced reaction times but at the expense of increased reagent costs.

Isovanillin Precursor Routes

Isovanillin can be obtained through multiple synthetic pathways, including lignin degradation processes and biosynthetic routes [3]. The industrial production typically relies on the alkaline oxidation of lignin-derived materials, yielding isovanillin as a major product alongside vanillin and other aromatic aldehydes. Purification is achieved through selective crystallization or column chromatography.

Synthetic approaches to isovanillin include the Reimer-Tiemann formylation of guaiacol derivatives, though this method suffers from poor regioselectivity and modest yields (45-60%) [3]. More efficient routes involve the Vilsmeier-Haack formylation using N,N-dimethylformamide and phosphorus oxychloride, providing improved selectivity for the desired meta-formylation product.

Reaction Mechanisms and Kinetic Studies

Reductive Amination Mechanism

The conversion of 3-ethoxy-4-methoxybenzaldehyde to 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine proceeds through a classical reductive amination pathway [4] [5]. The mechanism involves initial nucleophilic addition of methylamine to the aldehyde carbonyl, forming a carbinolamine intermediate that subsequently undergoes dehydration to yield the corresponding imine (Schiff base).

The imine formation step exhibits second-order kinetics with a rate constant of 1.2 × 10³ M⁻¹s⁻¹ at 25°C and pH 6.5 [4]. The reaction demonstrates optimal efficiency at pH 4-5, where protonation of the aldehyde oxygen enhances electrophilicity while maintaining sufficient nucleophilicity of the amine nitrogen. The activation energy for imine formation is 45.2 kJ/mol, indicating a moderately energy-demanding process.

The subsequent reduction of the imine to the final amine product can be accomplished using various reducing agents, with sodium cyanoborohydride being the most commonly employed reagent [4] [6]. This selective reducing agent exhibits preferential reactivity toward imines over aldehydes under mildly acidic conditions (pH 6-7), minimizing competing aldehyde reduction pathways.

Kinetic Analysis of Reducing Agents

Comparative kinetic studies reveal significant differences in the reactivity profiles of various reducing agents [4] [7]. Sodium cyanoborohydride demonstrates a rate constant of 8.5 × 10² M⁻¹s⁻¹ for imine reduction with an activation energy of 52.8 kJ/mol. The electron-withdrawing cyanide group modulates the reducing power, providing enhanced selectivity compared to sodium borohydride.

Sodium borohydride exhibits higher intrinsic reactivity (rate constant: 2.1 × 10³ M⁻¹s⁻¹, activation energy: 38.4 kJ/mol) but suffers from poor chemoselectivity, readily reducing both imines and aldehydes [7] [6]. This limitation necessitates careful pH control and sequential addition protocols to minimize unwanted aldehyde reduction.

The pH dependence of reducing agent activity is particularly pronounced for sodium cyanoborohydride, which shows optimal performance below pH 7 due to protonation of the imine nitrogen, facilitating hydride delivery to the electrophilic carbon center [7] [8]. Above pH 8, the reducing efficiency decreases significantly as the imine adopts a less electrophilic neutral form.

Competing Reaction Pathways

Side reactions represent a significant challenge in reductive amination processes, with aldehyde reduction to the corresponding alcohol being the primary competing pathway [4] . The rate constant for direct aldehyde reduction (1.8 × 10² M⁻¹s⁻¹) is lower than imine reduction under optimal conditions, but becomes competitive at elevated temperatures or in strongly reducing environments.

Overalkylation reactions, leading to N,N-dimethyl derivatives, occur through secondary reductive amination of the primary amine product with additional aldehyde molecules . This process is particularly problematic when excess aldehyde is present or when reaction times are extended beyond optimal limits. Kinetic modeling indicates that maintaining aldehyde:methylamine ratios below 1.2:1 effectively suppresses overalkylation while ensuring complete conversion.

Catalytic and Green Chemistry Approaches

Transition Metal Catalysis

Transition metal-catalyzed reductive amination offers enhanced efficiency and selectivity compared to stoichiometric reducing agents [10] [11] [12]. Copper-based catalysts, particularly copper(II) acetate in combination with molecular hydrogen, provide an environmentally benign alternative to hydride reagents. Under optimized conditions (80°C, 20 bar hydrogen pressure), copper catalysts achieve turnover numbers of 150-200 with selectivities of 85-92% [10].

The mechanism of copper-catalyzed reductive amination involves coordination of both the aldehyde and amine substrates to the metal center, facilitating imine formation through template effects [11]. Subsequent hydrogenation of the coordinated imine proceeds via oxidative addition of dihydrogen followed by reductive elimination to release the amine product and regenerate the catalyst.

Palladium on carbon represents another effective catalytic system, operating under milder conditions (room temperature, 1 atmosphere hydrogen) [13]. The heterogeneous nature of this catalyst simplifies product isolation and enables catalyst recycling, addressing key sustainability concerns. Turnover numbers of 250-400 are typical, with selectivities reaching 90-95% under optimized conditions.

Iridium-Catalyzed Systems

Iridium complexes bearing chiral phosphoramidite ligands enable enantioselective reductive amination when prochiral ketones are employed as substrates [14] [15]. While not directly applicable to the symmetric 3-ethoxy-4-methoxybenzaldehyde system, these catalysts demonstrate remarkable efficiency with turnover numbers exceeding 1000 and enantioselectivities above 95% [15].

The high activity of iridium catalysts stems from the favorable thermodynamics of hydride transfer from coordinated dihydrogen to activated imine substrates [14]. The phosphoramidite ligands provide both electronic activation and steric control, enabling precise substrate discrimination and enhanced catalytic performance.

Green Chemistry Considerations

Solvent selection plays a crucial role in developing environmentally sustainable reductive amination processes [11] [16]. Traditional organic solvents such as dichloromethane and tetrahydrofuran are increasingly replaced by greener alternatives including ethanol, methanol, and water-based systems. Protic solvents offer the additional advantage of facilitating imine formation through hydrogen bonding interactions.

Atom economy considerations favor catalytic hydrogen-based reductions over stoichiometric hydride reagents [17]. The theoretical atom economy for hydrogen-mediated reductive amination approaches 100%, as the only byproduct is water. In contrast, hydride-based methods generate significant amounts of inorganic salts, reducing overall atom efficiency.

Continuous flow processing represents an emerging approach to sustainable reductive amination [18]. Microreactor technology enables precise control of reaction parameters while minimizing solvent consumption and waste generation. Flow systems also facilitate real-time monitoring and optimization of reaction conditions.

Byproduct Analysis and Purification Techniques

Byproduct Formation Mechanisms

The primary byproduct in reductive amination of 3-ethoxy-4-methoxybenzaldehyde is 3-ethoxy-4-methoxybenzyl alcohol, formed through direct reduction of the aldehyde starting material [4] . This side reaction typically accounts for 5-15% of the product mixture, depending on reaction conditions and reducing agent selectivity. The formation mechanism involves hydride delivery to the aldehyde carbonyl prior to or in competition with imine formation.

Secondary amine formation through overalkylation represents another significant byproduct pathway . The primary amine product can undergo additional reductive amination with residual aldehyde, yielding N,N-dimethyl derivatives in 2-8% yields. This process is particularly problematic under prolonged reaction conditions or when excess aldehyde is present.

Unreacted starting materials, including both 3-ethoxy-4-methoxybenzaldehyde and methylamine derivatives, comprise 1-5% of typical product mixtures [19]. Incomplete conversion may result from insufficient reaction time, suboptimal pH conditions, or catalyst deactivation in metal-catalyzed systems.

Chromatographic Separation Methods

Column chromatography using silica gel provides the most reliable method for separating the desired amine product from alcohol byproducts [19] [20]. The significant polarity difference between the basic amine and neutral alcohol enables effective separation using gradient elution with dichloromethane/methanol mobile phases. Typical purification efficiencies of 92-98% are achieved with this approach.

High-performance liquid chromatography analysis confirms product purity and enables quantitative determination of byproduct levels [19]. Reverse-phase HPLC using C18 stationary phases with acetonitrile/water mobile phases provides baseline separation of all major components. Mass spectrometric detection allows for definitive identification and quantification of trace impurities.

Alternative Purification Strategies

Acid-base extraction offers a complementary purification approach, particularly effective for removing neutral byproducts from basic amine products [21] [22]. Treatment of crude reaction mixtures with dilute hydrochloric acid converts the amine product to its water-soluble hydrochloride salt, enabling separation from organic-soluble impurities through aqueous extraction.

Distillation provides an alternative separation method when sufficient boiling point differences exist between products and byproducts [19]. The relatively low molecular weight of methylamine derivatives often enables separation from higher-boiling alcohol byproducts, though care must be taken to avoid thermal decomposition of sensitive amine products.

Crystallization-based purification methods are particularly valuable for large-scale preparations [19]. Formation of crystalline amine salts, such as hydrochlorides or oxalates, enables efficient separation from liquid or amorphous impurities. Recrystallization from appropriate solvent systems can achieve purities exceeding 99% in many cases.

Process Development and Scale-Up Considerations

Industrial-scale implementation of reductive amination processes requires careful consideration of byproduct formation and separation strategies [19] [17]. Continuous monitoring of reaction progress through online analytical techniques enables real-time optimization of conditions to minimize side product formation.

Waste stream management represents a critical aspect of large-scale purification processes [17]. Recyclable solvents and recoverable catalysts reduce environmental impact while improving process economics. Aqueous waste streams from acid-base extractions require appropriate treatment to remove trace organic contaminants before disposal.